molecular formula C12H15NO B2711062 (3R)-Spiro[1,2-dihydroindene-3,3'-morpholine] CAS No. 1349829-33-9

(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]

Cat. No.: B2711062
CAS No.: 1349829-33-9
M. Wt: 189.258
InChI Key: SSYZYTBCVAXYOV-LBPRGKRZSA-N
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Description

(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] is a spirocyclic compound that features a unique structure combining an indene and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, followed by a Buchwald–Hartwig amination/C–H activation reaction . These reactions are carried out under specific conditions, including the use of palladium catalysts, appropriate ligands, and controlled temperatures.

Industrial Production Methods

Industrial production of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-Spiro[1,2-dihydroindene-3,3’-morpholine] is unique due to its specific combination of an indene and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3R)-spiro[1,2-dihydroindene-3,3'-morpholine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(11)9-14-8-7-13-12/h1-4,13H,5-9H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYZYTBCVAXYOV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COCCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(COCCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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